molecular formula C10H7ClN2O2 B12911207 2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)- CAS No. 101080-71-1

2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)-

Cat. No.: B12911207
CAS No.: 101080-71-1
M. Wt: 222.63 g/mol
InChI Key: GLUGEITYGBVXPJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the aromatic ring or the pyrimidine core.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to altered cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

101080-71-1

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

1-(4-chlorophenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-6H,(H,12,14,15)

InChI Key

GLUGEITYGBVXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)NC2=O)Cl

Origin of Product

United States

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